(2-Amino-cyclohexyl)-carbamic acid benzyl ester
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Overview
Description
(2-Amino-cyclohexyl)-carbamic acid benzyl ester is an organic compound that features a cyclohexane ring substituted with an amino group and a carbamic acid benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-cyclohexyl)-carbamic acid benzyl ester typically involves the reaction of cyclohexylamine with benzyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the desired ester. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-cyclohexyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and various substituted carbamates.
Scientific Research Applications
(2-Amino-cyclohexyl)-carbamic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential pharmacological properties, including as a precursor to drugs with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Amino-cyclohexyl)-carbamic acid benzyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the structure of the final active compound derived from this ester.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its biological activities and used in drug development.
2-Aminophenol: Utilized in the synthesis of benzoxazoles and other heterocyclic compounds.
2-Aminothiazole: Exhibits various pharmacological activities and is used in medicinal chemistry.
Uniqueness
(2-Amino-cyclohexyl)-carbamic acid benzyl ester is unique due to its specific structural features, which confer distinct reactivity and potential applications compared to other similar compounds. Its cyclohexane ring provides a different steric environment, influencing its chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
benzyl N-(2-aminocyclohexyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIYTHASVJZIGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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